molecular formula C12H16O2 B13825147 2,4-Dimethyl-6-phenyl-1,3-dioxane CAS No. 40698-67-7

2,4-Dimethyl-6-phenyl-1,3-dioxane

Cat. No.: B13825147
CAS No.: 40698-67-7
M. Wt: 192.25 g/mol
InChI Key: UHICLWNLEIHLGS-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Organolithium, Grignard reagents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-6-phenyl-1,3-dioxane is unique due to the presence of both methyl and phenyl groups, which enhance its stability and reactivity compared to other 1,3-dioxanes. Its specific substitution pattern allows for selective reactions and applications in various fields .

Properties

CAS No.

40698-67-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,4-dimethyl-6-phenyl-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-9-8-12(14-10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3

InChI Key

UHICLWNLEIHLGS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C)C2=CC=CC=C2

Origin of Product

United States

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